L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine
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Overview
Description
L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine is a peptide compound composed of five amino acids: lysine, glutamine, threonine, serine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Mutagenic primers and DNA polymerase in PCR reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives.
Scientific Research Applications
L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For instance, it may inhibit or activate enzymes, alter signal transduction pathways, or modulate immune responses.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-glutaminyl-L-threonyl-L-seryl-L-valine
- L-Tyrosyl-L-methionyl-L-α-aspartylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl
Uniqueness
L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential applications. Its combination of lysine, glutamine, threonine, serine, and valine residues provides a unique structure that can interact with various molecular targets in specific ways, making it valuable for targeted research and therapeutic applications.
Properties
CAS No. |
474424-13-0 |
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Molecular Formula |
C23H43N7O9 |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H43N7O9/c1-11(2)17(23(38)39)29-21(36)15(10-31)28-22(37)18(12(3)32)30-20(35)14(7-8-16(26)33)27-19(34)13(25)6-4-5-9-24/h11-15,17-18,31-32H,4-10,24-25H2,1-3H3,(H2,26,33)(H,27,34)(H,28,37)(H,29,36)(H,30,35)(H,38,39)/t12-,13+,14+,15+,17+,18+/m1/s1 |
InChI Key |
VIEMIPULTMJTIG-NTZVIRLSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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